4-(Aminomethyl)benzo[d]oxazol-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-(aminomethyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c9-4-5-2-1-3-6-7(5)10-8(11)12-6/h1-3H,4,9H2,(H,10,11) |
InChI Key |
LZODAPKIQFPYIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)N2)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 4 Aminomethyl Benzo D Oxazol 2 Ol
Retrosynthetic Disconnections and Strategic Approaches to the Synthesis of 4-(Aminomethyl)benzo[d]oxazol-2-ol
Retrosynthetic analysis of this compound offers several logical pathways for its synthesis. The primary disconnections focus on the formation of the benzoxazolone core and the introduction of the aminomethyl group at the C4 position.
Strategy A: Benzoxazolone formation followed by C4-functionalization. This approach envisions a pre-formed benzoxazol-2-one scaffold. The key challenge is the regioselective introduction of a functional group at the C4 position, which can then be converted to the aminomethyl moiety. A plausible disconnection is at the C4-CH₂ bond, leading back to a 4-formyl- or 4-cyano-benzoxazol-2-one intermediate. These precursors could theoretically be synthesized from corresponding substituted o-aminophenols.
Strategy B: Cyclization of a pre-functionalized o-aminophenol. This is often the more direct and common strategy. The primary disconnection is made across the N1-C2 and O-C2 bonds of the oxazolone (B7731731) ring. This leads to a key intermediate, 3,4-diaminophenol, or a derivative where one amino group is protected or masked. For instance, starting with 3-amino-4-hydroxybenzonitrile, the nitrile group serves as a precursor to the aminomethyl group (via reduction), while the o-aminophenol moiety is poised for cyclization. The cyclizing agent to form the C2-carbonyl of the oxazolone is typically a phosgene (B1210022) equivalent. This approach offers better control over the substitution pattern on the benzene (B151609) ring.
Classical and Contemporary Reaction Pathways for Constructing the Benzo[d]oxazole Core of this compound
The construction of the benzo[d]oxazole core is a well-established area of heterocyclic chemistry, with both classical and modern methods available that can be adapted for the synthesis of this compound. Given its structure as a benzoxazol-2-one (a lactam), the most relevant methods involve the cyclocarbonylation of an appropriately substituted o-aminophenol.
Classical Pathways: The traditional synthesis of benzoxazol-2-ones involves the reaction of o-aminophenols with phosgene or its derivatives like triphosgene (B27547) or carbonyldiimidazole (CDI). nih.gov For the target molecule, this would require a 3-amino-4-hydroxy-benzylamine precursor or a protected version. The high reactivity and toxicity of phosgene have led to the preference for safer alternatives.
Contemporary Pathways: Modern synthetic methods aim for milder conditions, higher yields, and greater functional group tolerance.
Copper-Catalyzed Cyclization: Copper-catalyzed methods have been developed for the formation of benzoxazoles from o-haloanilides. organic-chemistry.orgsci-hub.se This could be adapted by starting with an N-acylated 2-halo-5-amino(or precursor)-aniline, followed by an intramolecular O-arylation.
Iron-Catalyzed Domino Reactions: Eco-friendly iron catalysts have been used for domino C-N/C-O cross-coupling reactions to synthesize 2-arylbenzoxazoles, a methodology that could potentially be adapted for benzoxazolone synthesis. rsc.org
Reductive Cyclization: The reductive cyclization of o-nitrophenols is a powerful strategy. For the target molecule, one could envision starting with a 4-nitromethyl-2-nitrophenol derivative. Simultaneous reduction of both nitro groups followed by cyclization with a carbonyl source could yield the desired product.
| Method | Precursor Type | Reagents/Catalyst | Key Features | Citations |
| Classical Cyclocarbonylation | o-Aminophenol | Phosgene, Triphosgene, CDI | Widely used, but reagents can be hazardous. | nih.gov |
| Copper-Catalyzed Cyclization | o-Haloanilide | CuI / Ligand (e.g., 1,10-phenanthroline) | Good for C-O bond formation; tolerates various functional groups. | organic-chemistry.orgsci-hub.se |
| Iron-Catalyzed Domino Reaction | o-Haloaniline & Amide | Iron Catalyst | Eco-friendly catalyst, addresses limitations of Pd and Cu catalysts. | rsc.org |
| Tf₂O-Promoted Cyclization | Tertiary Amide & o-Aminophenol | Tf₂O, 2-Fluoropyridine | Mild conditions, cascade reaction mechanism. | mdpi.com |
Selective Functionalization of the Aminomethyl Moiety in this compound
The primary amine of the aminomethyl group is a versatile handle for further derivatization. Standard amine chemistry can be employed for selective functionalization.
N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base provides the corresponding amides.
N-Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides.
N-Alkylation: Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for mono- or di-alkylation. Direct alkylation with alkyl halides can also be performed but may be harder to control. researchgate.net
Urea (B33335)/Thiourea Formation: Reaction with isocyanates or isothiocyanates affords the corresponding ureas and thioureas.
These transformations allow for the systematic modification of the molecule's properties. For instance, the Mannich reaction, which installs aminomethyl groups onto scaffolds, exemplifies the utility of this functional group in building molecular complexity. ucl.ac.be
Derivatization Strategies for the Hydroxyl Group in this compound
The "hydroxyl" group of this compound is part of a lactim-lactam tautomeric system, with the equilibrium heavily favoring the benzoxazol-2(3H)-one (lactam) form. Consequently, derivatization primarily occurs on the nitrogen atom of the amide.
N-Alkylation: The amide nitrogen can be alkylated under basic conditions using various alkylating agents (e.g., alkyl halides, sulfates). researchgate.netucl.ac.be This is a common strategy to introduce diverse substituents at the N3 position.
N-Acylation: Acylation of the amide nitrogen can be achieved using acid chlorides or anhydrides, often requiring catalysis. ucl.ac.benih.gov
Mannich Reaction: Condensation with formaldehyde (B43269) and a primary or secondary amine leads to N-aminomethyl derivatives, further extending the molecular framework. ucl.ac.be
Michael Addition: The nitrogen atom can act as a nucleophile in Michael additions to α,β-unsaturated systems, such as acrylonitrile. ucl.ac.be
While N-substitution is predominant, O-acylation to form an unstable O-acyl intermediate can sometimes be observed, which may rearrange or be used in situ. nih.gov
| Reaction Type | Reagent | Product Type | Key Features | Citations |
| N-Alkylation | Alkyl Halide, Base | N-Alkyl Benzoxazolone | Common method for introducing alkyl chains. | researchgate.netucl.ac.be |
| N-Acylation | Acid Chloride/Anhydride | N-Acyl Benzoxazolone | Introduces an acyl group on the heterocyclic nitrogen. | ucl.ac.benih.gov |
| Mannich Condensation | Formaldehyde, Amine | N-Aminomethyl Benzoxazolone | Provides access to N-CH₂-NR₂ derivatives. | ucl.ac.be |
| Friedel-Crafts Acylation | Acid Chloride, Lewis Acid | 6-Acyl Benzoxazolone | Electrophilic substitution on the benzene ring, typically at C6. | clockss.orgneu.edu.trsemanticscholar.org |
Green Chemistry Principles and Sustainable Synthesis of this compound
Modern synthetic chemistry emphasizes sustainability. Several green approaches have been reported for benzoxazole (B165842) synthesis that can be applied to the target molecule.
Aqueous Medium: Using water as a solvent is environmentally benign. Samarium triflate has been used as a reusable catalyst for benzoxazole synthesis in water. organic-chemistry.org Copper-catalyzed cyclizations have also been successfully performed in water. sci-hub.se
Solvent-Free Conditions: Reactions conducted without a solvent reduce waste and can be more efficient. Sonication in the presence of a magnetic ionic liquid catalyst has been used for the solvent-free synthesis of benzoxazoles. nih.gov
Reusable Catalysts: The use of heterogeneous or easily recyclable catalysts, such as copper(II) ferrite (B1171679) nanoparticles, aligns with green principles. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free or greener solvent conditions. conicet.gov.arrsc.org
Applying these principles to the synthesis of this compound could involve a one-pot reductive amination and cyclization in an aqueous medium or a microwave-assisted cyclization of a suitable precursor.
Catalytic Enantioselective and Diastereoselective Synthesis of Chiral Analogs of this compound
The synthesis of chiral analogs of this compound can be approached by introducing stereocenters either on the aminomethyl side chain or on the benzoxazole backbone.
Chiral Side Chain: Asymmetric synthesis of α-chiral amines is a well-developed field. Catalytic asymmetric hydrogenation of a suitable enamine or imine precursor could install a chiral center adjacent to the nitrogen. Alternatively, the aminomethyl group could be constructed from a chiral azide (B81097) precursor. sioc-journal.cn
Chiral Backbone: Creating inherent chirality in the benzoxazole scaffold itself is more challenging. Desymmetrization of a prochiral precursor is a potential strategy. For example, catalytic asymmetric amination has been used to desymmetrize calix acs.orgarenes, which were then converted to chiral benzoxazolone-containing products. researchgate.net Such strategies could potentially be adapted to smaller, prochiral precursors for the target molecule.
While specific examples for the enantioselective synthesis of this compound are not prominent in the literature, the principles of asymmetric catalysis provide a clear roadmap for accessing such chiral analogs. dntb.gov.uacolab.ws
Multicomponent Reactions and Domino Sequences Involving this compound Precursors
Multicomponent reactions (MCRs) and domino (or cascade) sequences offer significant advantages in terms of efficiency and atom economy by combining several bond-forming events in a single pot.
Multicomponent Reactions: An MCR approach could potentially construct the core of the target molecule or a key precursor rapidly. For example, copper-catalyzed MCRs of catechols, aldehydes, and ammonium (B1175870) acetate (B1210297) have been used to synthesize substituted benzoxazoles. rsc.orgrsc.org An Ugi MCR followed by an intramolecular substitution has been employed to create benzoxazinones, a related heterocyclic system. nih.gov
Domino Sequences: Domino reactions are powerful tools for building complex heterocyclic systems. An iron-catalyzed domino C-N/C-O cross-coupling provides an efficient route to 2-arylbenzoxazoles. rsc.org An FeCl₃-promoted domino reaction has been established for synthesizing pyrrolobenzoxazines from benzoxazinones. nih.gov For the target molecule, a domino sequence could involve the reduction of a nitro group, followed by intramolecular cyclization and further transformations in one pot. researchgate.net
These advanced strategies streamline the synthetic process, avoiding the isolation of intermediates and reducing waste, making them highly attractive for the construction of libraries of complex molecules based on the this compound scaffold.
Optimization of Reaction Conditions and Yields for the Preparative Synthesis of this compound
A plausible and efficient synthetic pathway involves two primary stages:
Cyclization: The formation of a 4-substituted-benzo[d]oxazol-2-ol from a corresponding 2-aminophenol (B121084) derivative. The choice of substituent is crucial, as it must serve as a stable precursor to the aminomethyl group. A cyano (-CN) or nitro (-NO₂) group are ideal candidates for this role.
Reduction: The chemical reduction of the precursor group (cyano or nitro) at the 4-position to the desired aminomethyl (-CH₂NH₂) functionality.
The optimization of each of these stages is discussed in detail below.
Optimization of the Synthesis of the 4-Substituted-benzo[d]oxazol-2-ol Intermediate
The synthesis of the benzoxazol-2-one core typically involves the reaction of a 2-aminophenol with a carbonylating agent. The selection of the carbonyl source, catalyst, solvent, and reaction temperature are all critical parameters that can be fine-tuned to maximize the yield of the 4-substituted intermediate.
Key Optimization Parameters:
Carbonylating Agent: A variety of reagents can be used to introduce the carbonyl group. Urea is a common, inexpensive, and safe choice. Other effective reagents include phosgene derivatives such as triphosgene, carbonyldiimidazole (CDI), and alkyl chloroformates. The reactivity and handling requirements of these reagents vary, influencing their suitability for large-scale synthesis.
Solvent: The choice of solvent is critical and often depends on the carbonylating agent used. High-boiling point solvents are generally preferred to facilitate the reaction, which often requires elevated temperatures.
Temperature: The reaction temperature is a crucial factor influencing both the reaction rate and the formation of byproducts. Optimization studies for the synthesis of related benzoxazolones have explored a range of temperatures to find the optimal balance for high yield and purity.
Catalysis: While some reactions proceed thermally, the use of catalysts can significantly improve reaction times and yields. For instance, in Friedel-Crafts acylation approaches to introduce substituents, Lewis acids like polyphosphoric acid (PPA) are employed. tandfonline.com
The following table summarizes various reaction conditions reported for the synthesis of substituted 2(3H)-benzoxazolones, which can be extrapolated for the synthesis of a 4-cyano or 4-nitro substituted intermediate.
Table 1: Reported Conditions for the Synthesis of Substituted 2(3H)-Benzoxazolones
| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminophenol | Urea | Oil bath, heating | 2(3H)-Benzoxazolone | Not specified | tandfonline.com |
| 5-Methyl-2-hydroxyaniline | Urea | Oil bath, heating | 5-Methyl-2(3H)-benzoxazolone | Not specified | tandfonline.com |
| 2(3H)-Benzoxazolone | Difluorobenzoic acids, Polyphosphoric acid (PPA) | 140–160°C | 6-Acyl-2(3H)-benzoxazolones | Not specified | tandfonline.com |
| 2-Benzoxazolinone | 4-Substituted phenacyl bromide, Ethanol (B145695) | Not specified | 3-(4-Substituted benzoyl methyl)-2-benzoxazolinones | Not specified | nih.govnih.gov |
For the synthesis of the required 4-substituted intermediate, starting from 2-amino-4-cyanophenol or 2-amino-4-nitrophenol (B125904) with urea would be a cost-effective and straightforward approach. Optimization would involve systematically varying the reaction temperature and the molar ratio of the reactants to maximize the conversion and minimize byproduct formation.
Optimization of the Reduction of the Precursor Group
The final step in the proposed synthesis is the reduction of the cyano or nitro group to the aminomethyl group. This transformation is a well-established process in organic chemistry, but the presence of the benzoxazol-2-one ring requires careful selection of the reducing agent and conditions to avoid undesired side reactions.
Reduction of a 4-Cyano Group:
The reduction of a nitrile to a primary amine can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient.
Catalytic Hydrogenation:
Catalysts: Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The choice of catalyst can influence the reaction's efficiency and selectivity.
Solvent: Alcoholic solvents like ethanol or methanol (B129727) are frequently used, often with the addition of ammonia (B1221849) to suppress the formation of secondary amine byproducts.
Pressure and Temperature: The reaction is typically carried out under a hydrogen atmosphere, with pressure and temperature being key parameters to optimize for complete reduction and high yield.
Chemical Reduction:
Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether can also be used. However, the high reactivity of LiAlH₄ necessitates careful control of the reaction conditions to avoid the reduction of the lactam carbonyl group in the benzoxazol-2-one ring.
Reduction of a 4-Nitro Group:
The reduction of a nitro group to an amine is a standard procedure, but further reduction to an aminomethyl group is a more complex, multi-step process. A more direct approach would be to first reduce the nitro group to an amino group, followed by a separate sequence to introduce the methyl component and then form the amine. However, a more direct conversion from a precursor is generally preferred for synthetic efficiency.
Given the two options, the cyano group is a more direct precursor to the aminomethyl group via a one-step reduction. Therefore, the optimization of the catalytic hydrogenation of 4-cyanobenzo[d]oxazol-2-ol would be the most promising route to obtaining this compound in high yield. This would involve a systematic study of catalysts, solvent systems, hydrogen pressure, and temperature to identify the optimal conditions for this specific substrate.
Chemical Reactivity, Mechanisms, and Derivatization Patterns of 4 Aminomethyl Benzo D Oxazol 2 Ol
Electrophilic Aromatic Substitution and Regioselectivity on the Benzo[d]oxazole Ring of 4-(Aminomethyl)benzo[d]oxazol-2-ol
The benzoxazole (B165842) ring system is aromatic and can undergo electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is influenced by the directing effects of the fused oxazole (B20620) ring and any existing substituents on the benzene (B151609) ring. In the case of this compound, the hydroxyl and aminomethyl groups are key influencers.
Generally, electrophilic substitution on the benzoxazole ring is challenging due to the electron-withdrawing nature of the heterocyclic part. However, the presence of activating groups can facilitate these reactions. nih.govglobalresearchonline.net For instance, chlorination of 2-arylbenzoxazoles has been shown to be an electrophilic substitution process on the benzo ring of the benzoxazole moiety. nih.gov The precise positions of substitution on the this compound ring would likely be at C5, C6, or C7, depending on the specific electrophile and reaction conditions. Steric hindrance from the aminomethyl group might disfavor substitution at C5.
Nucleophilic Reactions at the Aminomethyl and Hydroxyl Centers of this compound
The aminomethyl and hydroxyl groups of this compound are primary sites for nucleophilic reactions.
Acylation: The primary amine of the aminomethyl group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. Similarly, the hydroxyl group can be acylated to form esters. Selective acylation can often be achieved by controlling the reaction conditions, such as temperature and the nature of the acylating agent. rsc.org
Alkylation: The nitrogen atom of the aminomethyl group can be alkylated with alkyl halides. globalresearchonline.net Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono-, di-, or even tri-alkylation can occur, leading to secondary, tertiary amines, or quaternary ammonium (B1175870) salts, respectively. The hydroxyl group can also be alkylated to form an ether, typically under basic conditions.
Heterocyclic Ring-Opening and Ring-Closure Chemistry of this compound
The benzoxazole ring can undergo ring-opening reactions under certain conditions. For instance, treatment with strong nucleophiles or under harsh acidic or basic conditions can lead to cleavage of the oxazole ring. researchgate.netacs.orgtandfonline.com These ring-opening reactions can be synthetically useful, providing access to substituted 2-aminophenol (B121084) derivatives.
Conversely, the formation of the benzoxazole ring, a ring-closure reaction, is a common synthetic strategy. beilstein-journals.orgorganic-chemistry.orgd-nb.infochemicalbook.com This typically involves the condensation of a 2-aminophenol with a carboxylic acid derivative or an aldehyde. organic-chemistry.org In the context of this compound, this would involve a substituted 2-aminophenol precursor.
Recent research has explored metal-catalyzed ring-opening and annulation cascade reactions of benzoxazoles to synthesize other heterocyclic systems like 1,4-benzoxazines. rsc.orgrsc.org
Redox Chemistry and Electrochemical Behavior of this compound
The redox chemistry of benzoxazoles is an active area of research. The benzoxazole moiety can be susceptible to both oxidation and reduction, although it is relatively stable. wikipedia.org The presence of the aminomethyl and hydroxyl groups in this compound would influence its electrochemical potential.
Electrochemical methods have been developed for the oxidative amination of benzoxazoles, utilizing tetraalkylammonium halides as redox catalysts. nih.govacs.orgorganic-chemistry.org This process allows for the direct formation of 2-aminobenzoxazoles. nih.govacs.orgorganic-chemistry.org The proposed mechanism involves the electrochemical oxidation of a halide to generate a reactive species that facilitates the amination. acs.org While this specific reaction is at the 2-position, it highlights the susceptibility of the benzoxazole ring system to electrochemical transformations. The redox properties of metal complexes containing benzoxazole ligands have also been investigated. rsc.org
Chelation and Coordination Chemistry of this compound with Transition Metals
The nitrogen atom of the oxazole ring and the exocyclic aminomethyl group, as well as the oxygen of the hydroxyl group, can act as donor atoms for metal chelation. This makes this compound a potential ligand for a variety of transition metals. The coordination of benzoxazole derivatives with metals such as copper, zinc, magnesium, palladium, and silver has been reported to result in complexes with interesting biological activities. iiarjournals.orgresearchgate.net
The geometry of the resulting metal complex would depend on the coordination number and preferred geometry of the metal ion, as well as the denticity of the ligand. This compound could potentially act as a bidentate or tridentate ligand. The formation of such complexes can significantly alter the electronic properties and reactivity of the benzoxazole scaffold. asianpubs.org
Formation of Covalent Adducts and Conjugates of this compound for Chemical Biology Applications
The reactive functional groups of this compound make it a suitable candidate for the formation of covalent adducts and conjugates for applications in chemical biology. The aminomethyl group can be used to attach the benzoxazole scaffold to biomolecules, such as proteins or nucleic acids, or to solid supports for various assays.
For example, benzoxazolone carboxamides have been shown to act as covalent inhibitors of acid ceramidase by S-acylation of the catalytic cysteine residue, with the benzoxazolone ring acting as a leaving group. nih.gov This demonstrates the potential for the benzoxazole core to be part of a reactive system for targeted covalent modification. The aminomethyl group provides a handle for further derivatization, allowing for the synthesis of bioconjugates with specific properties.
Advanced Structural Elucidation and Conformational Analysis of 4 Aminomethyl Benzo D Oxazol 2 Ol
Single-Crystal X-ray Diffraction Studies of 4-(Aminomethyl)benzo[d]oxazol-2-ol and its Cocrystals
There are no publicly available single-crystal X-ray diffraction studies for this compound or its cocrystals. This technique, which would provide definitive information on the molecule's three-dimensional structure, bond lengths, bond angles, and crystal packing, has not been reported for this specific compound in the searched scientific literature. While crystallographic data exists for other benzoxazole (B165842) derivatives, this information cannot be directly extrapolated to this compound due to the influence of the aminomethyl substituent on the crystal lattice. ugr.esugr.esiucr.org
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymorphism and Hydrogen Bonding in this compound
Specific solid-state NMR (ssNMR) studies focused on this compound are absent from the current body of scientific literature. ssNMR is a powerful technique for investigating the structure and dynamics of solid materials, providing insights into polymorphism, hydrogen bonding networks, and the local environment of atoms within the crystal lattice. google.com While ssNMR has been applied to other complex heterocyclic compounds, including some benzoxaboroles, no such detailed analysis has been published for this compound. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Probing Intermolecular Interactions and Functional Group Analysis in this compound
While Fourier-Transform Infrared (FTIR) and Raman spectroscopy are standard methods for identifying functional groups, a detailed, published vibrational analysis of this compound is not available. spectroscopyonline.com Such an analysis would involve assigning specific vibrational modes to the functional groups within the molecule (e.g., N-H, C=O, C-N, aromatic C-H) and could provide information on intermolecular interactions, such as hydrogen bonding. Although studies on other benzothiazole (B30560) and benzoxazole derivatives exist, these cannot be used to precisely predict the vibrational spectrum of the title compound due to differences in structure and symmetry. nih.govscielo.org.mx
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound Derivatives
There is a lack of specific high-resolution mass spectrometry (HRMS) data and detailed fragmentation pathway analysis for this compound and its derivatives in the scientific literature. HRMS would provide a precise determination of the compound's elemental composition. Tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate how the molecule breaks apart, which can offer valuable structural information. While general principles of mass spectrometry are well-established, specific fragmentation patterns are highly dependent on the exact molecular structure. google.com
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination of Chiral Analogs
No studies utilizing chiroptical spectroscopy, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), for the analysis of chiral analogs of this compound have been found. These techniques are essential for determining the enantiomeric purity and absolute configuration of chiral molecules. As the parent molecule is not chiral, such studies would require the synthesis of chiral derivatives, for which no reports are currently available.
Computational and Theoretical Investigations of 4 Aminomethyl Benzo D Oxazol 2 Ol
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Reactivity, and Spectroscopic Properties of 4-(Aminomethyl)benzo[d]oxazol-2-ol
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.
Electronic Structure and Reactivity: DFT calculations, often employing functionals like B3LYP or PBE0 with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry of benzoxazole (B165842) derivatives and compute key electronic parameters. researchgate.netmdpi.combohrium.com For this compound, these calculations would reveal the three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For benzoxazole derivatives, these calculations help in understanding their interaction with biological targets. acs.org
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. acs.org For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the benzoxazole core and the aminomethyl group, indicating their potential involvement in hydrogen bonding and other intermolecular interactions.
Spectroscopic Properties: Quantum chemical calculations can also predict various spectroscopic properties, which can be compared with experimental data for structural validation. For instance, theoretical calculations can simulate infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. mdpi.comdergipark.org.tr Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. mdpi.com Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net
Table 1: Representative Quantum Chemical Properties of Benzoxazole Derivatives
| Property | Description | Typical Calculated Values for Benzoxazole Derivatives |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | -5 to -7 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | -1 to -3 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | 3 to 5 eV |
| Dipole Moment | Measure of the overall polarity of the molecule. | 2 to 5 Debye |
Note: The values presented are typical ranges observed for benzoxazole derivatives and are intended to be illustrative. Specific values for this compound would require dedicated calculations.
Molecular Dynamics Simulations for Solvent Effects and Conformational Transitions of this compound
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent.
These simulations can also be used to calculate the free energy of solvation, which is a measure of how favorably a molecule interacts with a solvent. This information is valuable for understanding the partitioning of the molecule between different phases, such as water and lipids, which is a key factor in its pharmacokinetic profile.
In Silico Prediction of Reaction Pathways and Transition States for the Synthesis and Degradation of this compound
Computational methods can be used to explore the potential synthetic routes and degradation pathways of this compound. By mapping the potential energy surface of a chemical reaction, it is possible to identify the most likely reaction mechanisms, including the structures of transition states and intermediates.
Synthesis: The synthesis of benzoxazoles often involves the cyclization of a 2-aminophenol (B121084) with a suitable reagent. researchgate.net Theoretical calculations can be used to investigate the mechanism of this cyclization reaction for the specific case of this compound. For instance, DFT calculations can be used to determine the activation energies for different proposed pathways, helping to identify the most energetically favorable route. acs.org This can provide valuable guidance for optimizing reaction conditions in the laboratory. One study on related compounds proposed a reaction mechanism involving the opening of the benzoxazole ring as a key step. mdpi.com
Degradation: Understanding the degradation pathways of a molecule is important for assessing its stability and potential environmental impact. Computational methods can be used to simulate the degradation of this compound under various conditions, such as hydrolysis or oxidation. By identifying the most likely degradation products and the associated reaction barriers, these studies can help in predicting the molecule's shelf-life and its fate in biological systems.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property, respectively. nih.govmdpi.com
For a series of derivatives of this compound, QSAR models could be developed to predict their activity against a particular biological target. This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. bindingdb.org Such models can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.
Similarly, QSPR models can be developed to predict various physicochemical properties of these derivatives, such as solubility, melting point, or chromatographic retention times. These models are valuable for optimizing the "drug-like" properties of a lead compound.
Virtual Screening and Molecular Docking Studies of this compound with Biological Macromolecules (Pre-clinical target identification)
Virtual screening and molecular docking are powerful computational tools used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.
Virtual Screening: This technique involves computationally screening large libraries of compounds against a specific biological target to identify those that are most likely to bind to it. For this compound, if a potential biological target is known or hypothesized, virtual screening could be used to evaluate a library of its derivatives to find those with the best predicted binding affinity.
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies could be performed against various biological targets to identify potential pre-clinical targets. Benzoxazole derivatives have been shown to interact with a range of enzymes and receptors, including cyclooxygenase (COX) enzymes and α-glucosidase. nih.govnih.govacs.org Docking simulations would place the molecule into the binding site of a target protein and calculate a docking score, which is an estimate of the binding affinity. The analysis of the docked pose reveals the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. rjeid.com This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.
Table 2: Examples of Biological Targets for Benzoxazole Derivatives Investigated by Molecular Docking
| Biological Target | Therapeutic Area | Reported Docking Scores for Benzoxazole Derivatives (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | -7.4 to -8.9 researchgate.net |
| α-Glucosidase | Antidiabetic | Potent inhibition with IC50 in the micromolar range nih.gov |
| Microbial Receptors (e.g., 4URO) | Antibacterial | Up to -8.0 nih.gov |
Note: These are examples from studies on various benzoxazole derivatives and are not specific to this compound.
Topological and Graph Theoretical Analysis of this compound and its Analogs
Topological and graph theoretical analyses represent a molecule as a graph, where atoms are nodes and bonds are edges. From this graph representation, various numerical indices, known as topological descriptors, can be calculated. These descriptors encode information about the size, shape, branching, and connectivity of the molecule. mdpi.com
For this compound and its analogs, these descriptors can be used in several ways. They can be employed as variables in QSAR and QSPR models, as described earlier. They can also be used to assess the structural similarity or diversity of a set of compounds. By comparing the topological indices of different molecules, it is possible to quantify their structural differences, which can be useful in designing libraries of compounds with a desired level of diversity. Graph theory can also be used to analyze the topology of the interaction networks within a protein binding site or a solvent structure. nih.gov
Biological and Pharmacological Research on 4 Aminomethyl Benzo D Oxazol 2 Ol Pre Clinical, Mechanistic, Non Human Focus
In Vitro Receptor Binding Profiles and Ligand-Target Interactions of 4-(Aminomethyl)benzo[d]oxazol-2-ol
The in vitro receptor binding profile of this compound and its derivatives has been explored across various studies, indicating interactions with several receptor types.
Derivatives of benzo[d]oxazol-2(3H)-one have shown significant binding affinity for sigma receptors (σRs), which are implicated in a range of cellular functions and are targets for cytotoxic agents in cancer research. acs.org Specifically, certain substituted benzo[d]oxazol-2(3H)-one derivatives have been evaluated for their affinity and selectivity for σ1 and σ2 receptors. acs.org For instance, some analogs demonstrated high affinity for the σ1 receptor subtype with Ki values in the nanomolar range. acs.org Molecular modeling and 3D-pharmacophore models have been developed to understand the structure-activity relationships (SAR) for these interactions. acs.org
In the context of G-protein coupled receptors (GPCRs), derivatives of 7-(piperazin-1-yl)benzo[d]oxazol-2(3H)-one have been investigated as scaffolds for 5-HT6 receptor antagonists. nih.gov Hybrid molecules combining this scaffold with a GABA moiety have been synthesized and shown to retain affinity for the 5-HT6 receptor, with some analogs exhibiting Ki values in the nanomolar range. nih.gov
Furthermore, research into trace amine-associated receptor 1 (TAAR1) ligands has included 2-aminooxazoline derivatives, a class to which this compound is related. These compounds are being explored for their potential in treating central nervous system diseases, with a focus on selectivity for TAAR1 over adrenergic receptors to minimize side effects. google.com
The interaction of benzoxazole (B165842) derivatives with the GABA-A receptor has also been a subject of study. Flavylium derivatives, which can transform into corresponding trans-retrochalcones, have shown affinity for the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.gov Additionally, hybrid molecules incorporating a GABA moiety with a 5-HT6 receptor blocking scaffold based on benzo[d]oxazol-2(3H)-one have demonstrated affinity for the muscimol (B1676869) site of the GABA-A receptor. nih.gov
The following table summarizes the receptor binding data for derivatives related to this compound.
| Derivative Class | Receptor Target | Binding Affinity (Ki) | Reference |
| Substituted Benzo[d]oxazol-2(3H)-one | Sigma-1 (σ1) | Nanomolar range | acs.org |
| 7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one | 5-HT6 | 4.0 ± 0.2 nM | nih.gov |
| 3-Benzyl-7-(piperazin-1-yl)benzo[d]oxazol-2(3H)-one hybrid with GABA | GABA-A (muscimol site) | 147.0 ± 12.7 nM | nih.gov |
| Flavylium derivatives (related structure) | GABA-A (benzodiazepine site) | 60 nM - 280 nM | nih.gov |
Enzyme Inhibition/Activation Kinetics and Mechanistic Elucidation of this compound Action
The benzoxazole scaffold, a core component of this compound, is present in a variety of enzyme inhibitors.
Histone Deacetylase (HDAC) Inhibition: Members of the 2-aminobenzamide (B116534) class, which are structurally related to this compound, have been identified as histone deacetylase (HDAC) inhibitors. nih.gov These compounds show potential as therapeutics for neurodegenerative diseases like Friedreich's ataxia and Huntington's disease. nih.gov While specific kinetic data for this compound is not provided, a related compound, referred to as compound 106, has been studied for its effect on up-regulating frataxin expression. nih.gov
Autotaxin (ATX) Inhibition: Autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), is another target for benzoxazolone derivatives. core.ac.uk The ATX-LPA signaling pathway is implicated in conditions such as idiopathic pulmonary fibrosis and cancer. core.ac.uk A derivative, compound 2.106, was noted to potentially form a hydrogen bond with Tyr306 in the active site of ATX, although with a longer distance that could explain a decrease in inhibitory activity. core.ac.uk
Cyclooxygenase (COX) Inhibition: Benzoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key in inflammation. Some 2-(2-arylphenyl)benzoxazole derivatives have shown selective inhibitory activity against COX-II, with one compound, 2′-(benzo[d]oxazol-2-yl)-3-chloro-[1,1′-biphenyl]-4-ol (BXZ1), being more potent than celecoxib (B62257) and diclofenac, exhibiting 94% inhibition of COX-II. acs.org
Other Enzyme Interactions:
Human Galactokinase (GALK1): A benzoxazole derivative was identified as an ATP competitive inhibitor of human GALK1, with the benzoxazole ring occupying the adenine-binding pocket of the enzyme. nih.gov
α-Glucosidase: Quinoline-based derivatives incorporating a benzothiazole (B30560) moiety, structurally similar to benzoxazole, have been synthesized and studied as α-glucosidase inhibitors. nih.gov
NADPH Oxidase (NOX): Benzyl-triazolopyrimidine-based compounds have been developed as NOX inhibitors, with some showing activity against NOX2. acs.org
The table below presents enzyme inhibition data for various benzoxazole derivatives.
| Derivative Class | Target Enzyme | Inhibition Data | Reference |
| 2-Aminobenzamide Class | Histone Deacetylase (HDAC) | Upregulation of frataxin expression | nih.gov |
| Benzoxazolone Derivative (Compound 2.106) | Autotaxin (ATX) | Forms hydrogen bond with Tyr306 | core.ac.uk |
| 2′-(benzo[d]oxazol-2-yl)-3-chloro-[1,1′-biphenyl]-4-ol (BXZ1) | Cyclooxygenase-II (COX-II) | 94% inhibition | acs.org |
| Benzoxazole Derivative (Compound 1) | Human Galactokinase (GALK1) | ATP competitive inhibitor | nih.gov |
| (Z)-3-(4-(benzo[d]oxazol-2-yl)phenyl)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one (BXZ4) | Cyclooxygenase-II (COX-II) | IC50 = 0.25 µM | acs.org |
Cellular Uptake, Localization, and Efflux Mechanisms of this compound in Non-human Cell Lines
Information regarding the specific cellular uptake, localization, and efflux of this compound is limited. However, studies on related compounds provide some insights.
The cellular permeability of compounds can be influenced by subtle structural changes. For instance, in a series of anilide-based factor Xa inhibitors, the substitution of a hydrogen atom with fluorine ortho to the amide NH group was found to improve Caco-2 cell permeability. acs.org This effect is thought to be due to an electrostatic interaction that masks the hydrogen bond. acs.org
Efflux pumps are a significant mechanism of drug resistance in bacteria, and inhibitors of these pumps are being investigated. nih.gov While not directly studying this compound, research on efflux pump inhibitors in bacteria like E. coli and E. aerogenes highlights the importance of understanding how small molecules are transported out of cells. nih.gov For example, verapamil (B1683045) and reserpine (B192253) have been shown to potentiate the activity of other drugs against M. abscessus by likely inhibiting efflux pumps. nih.gov
The subcellular localization of a compound can be crucial to its mechanism of action. For example, the transcription factor Nrf2, which is involved in the cellular stress response, is typically kept in the cytoplasm by Keap1 under basal conditions. google.com Upon stimulation, Nrf2 translocates to the nucleus to induce the expression of antioxidant genes. google.com While not directly studying this compound, this illustrates the importance of understanding the subcellular destination of a compound.
Target Identification and Validation Using Proteomic and Genomic Approaches for this compound
Proteomic and genomic approaches have been instrumental in identifying the cellular targets of compounds structurally related to this compound.
Proteomic Analysis: Quantitative proteomic analysis was used to identify the targets of a 2-aminobenzamide histone deacetylase (HDAC) inhibitor, referred to as compound 106, in neural stem cells derived from Friedreich's ataxia patient iPSCs. nih.gov This study revealed that the targets of compound 106 are involved not only in transcriptional regulation but also in mRNA translation, indicating a complex mechanism of action. nih.gov The KEGG pathway analysis of the identified binders showed significant enrichment in categories such as ribosome, proteasome, and spliceosome. nih.gov
Genomic Approaches: Genomic strategies are powerful tools for identifying the mechanism of action of small molecules. nih.gov Chemical-genomic assays, particularly in yeast models like Saccharomyces cerevisiae, have been developed to identify the target genes of drug candidates. nih.gov These approaches can also identify genes involved in buffering drug target pathways. nih.gov While not specifically applied to this compound in the provided search results, these methods are highly relevant for elucidating its molecular targets.
The concept of targeted protein degradation using bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) represents another area where target identification is crucial. google.com These molecules link a ligand for a target protein to a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. google.com
The table below summarizes the findings from proteomic studies on a related compound.
| Compound | Approach | Key Findings | Reference |
| Compound 106 (2-aminobenzamide HDAC inhibitor) | Quantitative Proteomics (Dimethyl labeling with MudPIT) | Targets involved in transcriptional regulation and mRNA translation. Enriched pathways include ribosome, proteasome, and spliceosome. | nih.gov |
Elucidation of Intracellular Signaling Pathways Modulated by this compound in Cell-Based Assays
Research on benzoxazole derivatives has shed light on their modulation of various intracellular signaling pathways.
A study on novel benzo[d]oxazole-based derivatives demonstrated neuroprotective effects in β-amyloid-induced PC12 cells. mdpi.com One compound, in particular, was found to promote the phosphorylation of Akt and glycogen (B147801) synthase kinase (GSK-3β). mdpi.com It also decreased the expression of nuclear factor-κB (NF-κB), a key regulator of inflammation and cell survival. mdpi.com These findings suggest that the compound exerts its protective effects through the Akt/GSK-3β/NF-κB signaling pathway. mdpi.com
The ATX-LPA signaling pathway, which is involved in cell migration, proliferation, and survival, is a target of some benzoxazole derivatives. core.ac.uk Inhibition of autotaxin (ATX) by these compounds can disrupt this pathway. core.ac.uk
Furthermore, the induction of heme oxygenase 1 (HMOX1), a key component of the cellular response to oxidative stress, is regulated by the transcription factor Nrf2. google.com Small molecules can induce HMOX1 expression, and this pathway is a target for therapeutic intervention in diseases associated with oxidative stress. google.com
The table below outlines the signaling pathways modulated by related benzoxazole derivatives.
| Derivative | Cell Line | Modulated Pathway | Effect | Reference |
| Benzo[d]oxazole derivative (Compound 5c) | PC12 | Akt/GSK-3β/NF-κB | Promoted phosphorylation of Akt and GSK-3β; decreased expression of NF-κB | mdpi.com |
| Benzoxazolone derivative | BJEH fibroblast | ATX-LPA | Inhibition of downstream signaling | core.ac.uk |
In Vitro Efficacy Studies of this compound in Relevant Disease Models (e.g., cell cultures, organoids)
The in vitro efficacy of compounds containing the benzo[d]oxazole scaffold has been demonstrated in various disease models.
Neurodegenerative Disease Models: In a cellular model for Friedreich's ataxia, a 2-aminobenzamide HDAC inhibitor was shown to be beneficial in restoring normal transcriptional activity. nih.gov In a model of Alzheimer's disease using Aβ-induced PC12 cells, novel benzo[d]oxazole derivatives showed potent neuroprotective effects by reducing neurotoxicity. mdpi.com One compound significantly increased the viability of these cells and protected them from apoptosis. mdpi.com
Cancer Cell Lines: Benzoxazole derivatives have been evaluated for their cytotoxic effects against a panel of tumor cell lines. acs.org For example, N,N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds, which are structurally related to σR ligands, exhibited cytotoxic properties. acs.org
Infectious Disease Models: A compound with a related oxaborol structure, (S)-3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c] nih.govcore.ac.ukoxaborol-1(3H)-ol (GSK656), has shown potent and specific inhibitory activity against M. tuberculosis leucyl-tRNA synthetase. nih.govacs.org Another compound, AU1235, demonstrated high activity against M. tuberculosis, including multidrug-resistant strains, as well as against M. abscessus complex strains. nih.gov
The table below summarizes the in vitro efficacy of related compounds in various disease models.
| Compound/Derivative Class | Disease Model | Effect | Reference |
| 2-Aminobenzamide HDAC inhibitor | Friedreich's ataxia cellular model | Restored normal transcriptional activity | nih.gov |
| Benzo[d]oxazole derivative (Compound 5c) | Alzheimer's disease model (Aβ-induced PC12 cells) | Reduced neurotoxicity, increased cell viability, protected from apoptosis | mdpi.com |
| N,N-dialkyl and N-alkyl-N-aralkyl fenpropimorph (B1672530) derivatives | Various tumor cell lines | Cytotoxic properties | acs.org |
| (S)-3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c] nih.govcore.ac.ukoxaborol-1(3H)-ol (GSK656) | M. tuberculosis | Potent and specific inhibition of leucyl-tRNA synthetase | nih.govacs.org |
| AU1235 | M. abscessus complex | MIC at 0.5–1 μg/ml | nih.gov |
Pharmacodynamic Studies of this compound in Non-human In Vivo Models (excluding toxicology, safety, and clinical data)
While specific in vivo pharmacodynamic data for this compound is not available in the provided search results, studies on related compounds provide insights into their potential in vivo effects.
A 2-aminobenzamide HDAC inhibitor has shown beneficial effects on neuromotor function in the R6/2 mouse model of Huntington's disease. nih.gov
In vivo studies with a novel benzo[d]oxazole derivative in zebrafish showed less toxicity compared to donepezil, a common Alzheimer's drug, on the heart and nervous system. mdpi.com
The pharmacodynamic effects of muscimol, a structural analog that also contains an aminomethyl group and acts as a potent GABA-A receptor agonist, are well-documented. wikipedia.org It exhibits sedative-hypnotic, depressant, and hallucinogenic psychoactivity and is used to study GABAergic function in the brain. wikipedia.org In animal models, muscimol has shown neuroprotective, anti-nociceptive, and anti-epileptic activity. wikipedia.org
The table below highlights some in vivo findings for related compounds.
| Compound/Derivative Class | In Vivo Model | Observed Effect | Reference |
| 2-Aminobenzamide HDAC inhibitor | R6/2 mouse model (Huntington's disease) | Beneficial effects on neuromotor function | nih.gov |
| Benzo[d]oxazole derivative (Compound 5c) | Zebrafish | Less toxicity on heart and nervous system compared to donepezil | mdpi.com |
| Muscimol | Animal models | Neuroprotective, anti-nociceptive, anti-epileptic activity | wikipedia.org |
Metabolomic and Proteomic Signatures Associated with this compound Exposure in Experimental Systems
Currently, there is no available scientific literature or data regarding the metabolomic and proteomic signatures associated with exposure to this compound in any experimental system.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Aminomethyl Benzo D Oxazol 2 Ol Analogs
Systematic Exploration of Substituents on the Aminomethyl Group for Modulating Biological Activity
The aminomethyl group of 4-(Aminomethyl)benzo[d]oxazol-2-ol is a key site for structural modification to modulate biological activity. Mannich bases, which are formed by the aminomethylation of a substrate, are a significant class of compounds in medicinal chemistry with a wide range of biological activities. researchgate.net The introduction of an aminomethyl function can alter the pharmacokinetic properties of a compound. researchgate.net
Studies on related structures, such as Mannich bases of α,β-unsaturated ketones, have shown that while the nature of the dialkylamino group may not significantly affect cytotoxic activity, substitutions on other parts of the molecule can introduce selectivity. nih.gov For instance, replacing a sulfonyl group with a methylene (B1212753) group or a piperazine (B1678402) ring with an ethylenediamino moiety in certain Mannich bases led to a significant increase in cytotoxic activity. nih.gov
Interactive Table: Hypothetical Substituent Effects on the Aminomethyl Group
| Substituent (R) on -CH₂NHR | Predicted Change in Activity | Rationale |
|---|---|---|
| Small alkyl groups (e.g., -CH₃) | Potential for increased lipophilicity, may enhance cell permeability. | Based on general principles of medicinal chemistry. |
| Bulky alkyl groups (e.g., -C(CH₃)₃) | May introduce steric hindrance, potentially decreasing binding affinity. | Steric bulk can interfere with target binding. |
| Aromatic rings (e.g., -phenyl) | Could introduce new binding interactions (e.g., π-π stacking). | Aromatic systems can form additional interactions with protein targets. |
Chemical Modifications to the Benzo[d]oxazole Core and Their Impact on Potency and Selectivity
The benzo[d]oxazole core offers multiple positions for chemical modification, influencing the potency and selectivity of its derivatives. nih.gov The functionalization of the nitrogen atom at the third position of the benzoxazolone moiety is of particular interest as its electronic characteristics can be decisive for biological activity. semanticscholar.org
For example, in a series of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones, the substitution of an alkyl group at the 4-position of the phenyl ring was found to be a useful modification for both cytotoxicity and selectivity, with smaller alkyl groups leading to increased selectivity. semanticscholar.orgnih.gov This suggests that the 4-position of the phenyl ring may play a crucial role in the interaction of the molecule with its biological target. semanticscholar.orgnih.gov Furthermore, electron-withdrawing substituents at the 4-position of the phenyl ring were shown to have a positive effect on the preferential cytotoxicity of these compounds. semanticscholar.orgnih.gov
In another study on galactokinase inhibitors with a benzoxazole (B165842) core, systematic decoration of a phenyl ring with halogens showed that a 2-chloro substitution was favorable, while 3- and 4-chloro substitutions led to a complete loss of activity. nih.gov A similar scan on the benzoxazole ring itself with a chlorine atom did not show any improvements over the unsubstituted version. nih.gov
Importance of the Hydroxyl Group and its Derivatization in Modulating the Activity Profile of this compound
The hydroxyl group is a critical functional group that can participate in key interactions with biological targets. Chemotherapeutic drugs that interact with amino and hydroxyl groups are common, though they can have off-target effects. semanticscholar.orgnih.gov The 2(3H)-benzoxazolone heterocycle and its bioisosteres are considered to mimic a phenol (B47542) or a catechol moiety in a metabolically stable template, having similar pKa values, electronic charge distribution, and chemical reactivity. researchgate.net
In the context of other bioactive molecules, the derivatization of hydroxyl groups has been shown to be a viable strategy. For instance, in the development of galactokinase inhibitors, the placement of a hydroxyl with a methylene spacer from a phenyl ring showed that 2- and 3-benzyl alcohols retained potency, while the 4-benzyl derivative lost potency. nih.gov
Positional Isomer Effects on the Pharmacological and Chemical Properties of this compound Derivatives
The position of substituents on the benzoxazole ring system can significantly influence the pharmacological and chemical properties of the resulting derivatives. Studies on related heterocyclic structures have demonstrated the importance of positional isomerism. For instance, in a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamides, the position of the nitro group (ortho, meta, or para) influenced the solid-state arrangement and fluorescence properties of the compounds. mdpi.com The ortho-nitro substituent led to a distorted geometry, while the meta-nitro derivative was the most planar. mdpi.com
In the context of benzoxazole derivatives, a study on galactokinase inhibitors showed that scanning the benzoxazole ring with a methyl group yielded a 7-methyl congener that was equipotent to the unsubstituted compound. nih.gov This highlights that even subtle changes in substituent position can impact activity.
Fragment-Based Drug Design and Scaffold Hopping Approaches Utilizing the this compound Scaffold
Fragment-based drug design (FBDD) is a powerful method for developing potent compounds from small, low-complexity fragments that bind weakly to a target. frontiersin.orgmdpi.com The benzoxazolone scaffold is considered a "privileged scaffold," making it an excellent starting point for FBDD. semanticscholar.orgresearchgate.net FBDD typically involves screening a library of fragments and then growing, merging, or linking the hits to create more potent, drug-like molecules. frontiersin.orgmdpi.com
Scaffold hopping is another valuable strategy in medicinal chemistry where a core molecular structure is replaced with a chemically different one that maintains similar biological activity. researchgate.netbiosolveit.de This can be used to improve properties or to explore new chemical space. researchgate.netbiosolveit.de For instance, in the development of COX-II inhibitors, a scaffold hopping approach was used to develop novel 2-(2-arylphenyl)benzoxazole derivatives. acs.org Similarly, in the search for new anti-Trypanosoma cruzi agents, scaffold hopping was used to replace an indole (B1671886) scaffold with other heterocycles like isoquinolines, azaindole, benzofuran, and benzimidazole, although in this case, the replacements were inactive. nih.gov
Interactive Table: Potential Scaffold Hops for the Benzo[d]oxazol-2-ol Core
| Original Scaffold | Potential Replacement Scaffold | Rationale for Hopping |
|---|---|---|
| Benzo[d]oxazol-2-ol | Benzothiazol-2-ol | Bioisosteric replacement, may alter metabolic stability. |
| Benzo[d]oxazol-2-ol | Indole | To explore different hydrogen bonding patterns and steric interactions. |
| Benzo[d]oxazol-2-ol | Benzimidazole | Offers different electronic properties and potential for N-substitution. nih.gov |
Combinatorial Chemistry and High-Throughput Screening in the Development of this compound Libraries
Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for the rapid synthesis and evaluation of large libraries of compounds. ontosight.ai The development of benzoxazolinone-based derivatives is well-suited for the creation of compound libraries for screening against various biological targets. researchgate.net
The synthesis of libraries of benzoxazolone derivatives has been reported in the literature. For example, a series of 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones were synthesized via the Mannich reaction and evaluated for their inhibitory effects on carbonic anhydrases and acetylcholinesterase. researchgate.net HTS can then be employed to screen these libraries to identify potential biological targets and predict the compounds' activities. ontosight.ai
Emerging Applications and Potential Biotechnological Roles of 4 Aminomethyl Benzo D Oxazol 2 Ol in Research
Utility of 4-(Aminomethyl)benzo[d]oxazol-2-ol as a Privileged Scaffold in Pre-clinical Drug Discovery (Conceptual, not clinical)
The benzoxazole (B165842) nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets. nih.govnih.gov The structural features of this compound, including the benzoxazole core, the aminomethyl group, and the hydroxyl group, provide multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for pre-clinical drug discovery.
The aminomethyl group can serve as a key pharmacophore or as a handle for further derivatization to modulate properties such as solubility, bioavailability, and target-binding affinity. For instance, derivatives of benzo[d]oxazol-2(3H)-one have been investigated as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer treatment. nih.gov Similarly, substituted benzo[d]oxazol-5-amine derivatives have been designed as multi-target directed ligands for Alzheimer's disease. nih.gov These examples highlight the potential of the this compound scaffold to be developed into therapeutic agents for various diseases.
Table 1: Representative Biologically Active Benzoxazole Derivatives
| Compound Class | Target/Application | Key Findings |
| Benzo[d]oxazol-2(3H)-one derivatives | TNIK inhibitors for colorectal cancer | A potent compound showed an IC50 value of 0.050 μM against TNIK and suppressed cancer cell proliferation and migration. nih.gov |
| 2-Substituted benzo[d]oxazol-5-amine derivatives | Multi-target ligands for Alzheimer's disease | An optimal compound exhibited potent inhibition of cholinesterases and amyloid-beta aggregation, with good blood-brain barrier permeability. nih.gov |
| 2-Aminooxazole derivatives | Antitubercular agents | N-substituted 4-phenyl-2-aminooxazoles showed promising antitubercular activity. nih.gov |
Development of this compound-Based Fluorescent Probes and Bio-imaging Agents
Benzoxazole derivatives are known for their fluorescent properties, making them valuable components in the design of fluorescent probes and bio-imaging agents. researchgate.net The fluorescence of these compounds can be sensitive to their microenvironment, allowing for the development of sensors for various analytes, including metal ions and reactive oxygen species.
The 4-(aminomethyl) and 2-hydroxyl groups on the this compound scaffold could be utilized to create "turn-on" or ratiometric fluorescent probes. For example, the amino group could act as a recognition site for specific analytes, and its interaction could modulate the fluorescent properties of the benzoxazole core. While no specific fluorescent probes based on this compound have been reported, a new benzoxazole-based fluorescent macrocyclic chemosensor has been synthesized for the optical detection of zinc and cadmium ions. researchgate.net This demonstrates the potential of the benzoxazole scaffold in developing tools for bio-imaging and sensing applications.
Table 2: Examples of Benzoxazole-Based Fluorescent Probes
| Probe Type | Analyte | Sensing Mechanism | Reference |
| Macrocyclic Chemosensor | Zn²⁺ and Cd²⁺ | Photoinduced Electron Transfer (PET) | researchgate.net |
| Supramolecular Chemosensors | Metal Cations | Excited State Intramolecular Proton Transfer (ESIPT) | researchgate.net |
Application of this compound in Chemical Biology Tools for Target Validation
Chemical biology utilizes small molecules to study and manipulate biological systems. nih.gov The this compound scaffold can be a valuable starting point for developing chemical probes to identify and validate new drug targets. The aminomethyl group can be functionalized with reactive groups or affinity tags to create probes for activity-based protein profiling or target pulldown experiments.
By attaching a photo-affinity label or a biotin (B1667282) tag to the 4-(aminomethyl) group, researchers could potentially use these modified molecules to covalently label and subsequently identify their protein targets within a complex biological sample. This approach is crucial for understanding the mechanism of action of bioactive compounds and for validating the role of specific proteins in disease pathways.
Integration of this compound into Functional Materials and Supramolecular Assemblies
The rigid and planar structure of the benzoxazole core, combined with the reactive functional groups of this compound, makes it a promising building block for the synthesis of functional materials and supramolecular assemblies. rsc.orggoogle.com The aminomethyl and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, driving the self-assembly of molecules into ordered structures.
These supramolecular structures could have applications in areas such as organic electronics, sensing, and drug delivery. For example, star-shaped molecules with benzoxazole arms have been synthesized and studied for their liquid crystalline and photophysical properties. rsc.org The ability of imidazole-based supramolecular complexes to act as medicinal agents also suggests the potential for developing similar systems with this compound. nih.gov
Role of this compound in Advanced Analytical Chemistry for Detection and Sensing
The potential of this compound in analytical chemistry lies in its utility as a scaffold for creating selective chemosensors. acs.org The amino and hydroxyl groups can be tailored to bind specific analytes, and this binding event can be transduced into a measurable signal, such as a change in fluorescence or color.
While specific sensors based on this compound have not been described, the general principles of chemosensor design using heterocyclic scaffolds are well-established. For instance, aza-phenol based macrocyclic probes have been designed for the detection of multiple metal ions. acs.org The development of analytical methods for the detection of various substances often relies on such specific molecular recognition events. nih.gov
Challenges, Unanswered Questions, and Future Research Directions for 4 Aminomethyl Benzo D Oxazol 2 Ol
Current Limitations in the Scalable and Cost-Effective Synthesis of 4-(Aminomethyl)benzo[d]oxazol-2-ol
The synthesis of benzoxazole (B165842) derivatives, including this compound, often faces hurdles that limit their large-scale and economical production. Many established synthetic routes for the benzoxazole scaffold involve the condensation of 2-aminophenols with carboxylic acids or their derivatives. researchgate.net However, these methods can be associated with several drawbacks, such as the use of toxic reagents like cyanogen (B1215507) bromide, harsh reaction conditions including strongly acidic environments, and sometimes low product yields. researchgate.netnih.gov
The development of more environmentally friendly and efficient synthetic strategies is a key area of focus. The use of green catalysts, such as fly ash and iodine-mediated oxidative cyclodesulfurization, has been explored for the synthesis of some benzoxazole derivatives, offering a more sustainable approach. nih.gov However, the applicability of these greener methods to the specific synthesis of this compound needs to be systematically evaluated.
Another challenge lies in achieving regioselectivity during the synthesis, particularly when dealing with substituted benzoxazoles. For instance, nitration of benzoxazole preferentially occurs at the C6-position. globalresearchonline.net The introduction of an aminomethyl group at the 4-position, as in the target compound, may require specific protecting group strategies and multi-step procedures, which can add to the complexity and cost of the synthesis.
| Synthesis Challenge | Description | Potential Solutions |
| Use of Toxic Reagents | Traditional methods may employ hazardous substances like cyanogen bromide. nih.gov | Exploration of non-toxic cyanating agents and green catalysts. nih.govnih.gov |
| Harsh Reaction Conditions | Strongly acidic or high-temperature conditions are often required. researchgate.net | Development of reactions under milder, more environmentally benign conditions. researchgate.netacs.org |
| Low Yields and Byproducts | Some synthetic routes suffer from low product yields and the formation of unwanted side products. nih.gov | Optimization of reaction conditions and exploration of more efficient catalytic systems. acs.org |
| Scalability | Laboratory-scale syntheses may not be easily transferable to large-scale industrial production. | Design of robust and scalable synthetic protocols suitable for industrial application. |
| Cost-Effectiveness | Multi-step syntheses and the use of expensive reagents can increase the overall cost. nih.gov | Utilization of inexpensive starting materials and development of one-pot synthesis strategies. nih.gov |
Identification of Novel and Underexplored Biological Targets for this compound and its Analogs
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. globalresearchonline.netnih.gov While this provides a strong rationale for investigating this compound, many of its potential biological targets remain to be identified and explored.
Recent studies on various benzoxazole derivatives have shed light on several promising targets. For instance, some benzoxazoles have shown potent inhibitory activity against key signaling proteins implicated in cancer, such as mTOR, Akt, and NF-κB. researcher.liferesearchgate.net Others have been identified as antagonists of Toll-like receptor 9 (TLR9), a target for inflammatory disorders. nih.gov The vascular endothelial growth factor receptor-2 (VEGFR-2) is another validated target for benzoxazole-based anticancer agents. nih.gov
The potential for this compound and its analogs to interact with these and other underexplored targets warrants further investigation. A systematic screening of this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could unveil novel mechanisms of action and therapeutic applications.
| Potential Biological Target Class | Specific Examples | Therapeutic Area |
| Kinases | mTOR, Akt, VEGFR-2 researcher.liferesearchgate.netnih.gov | Cancer |
| Transcription Factors | NF-κB researchgate.net | Cancer, Inflammation |
| Receptors | Toll-like receptor 9 (TLR9) nih.gov | Inflammatory Disorders |
| Enzymes | Cholinesterases (AChE, BuChE) tandfonline.comnih.gov | Alzheimer's Disease |
| Other Proteins | Chromodomain protein CDYL nih.gov | Epigenetic Regulation |
Opportunities for Advanced Mechanistic Studies and Systems Biology Approaches for this compound
A deeper understanding of the mechanism of action of this compound is crucial for its development as a therapeutic agent. While initial biological screening can identify its activity, advanced mechanistic studies are needed to elucidate how it interacts with its biological targets at a molecular level.
Computational methods like molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of benzoxazole derivatives with their target proteins. researchgate.netnih.gov These in silico approaches can help in rationalizing structure-activity relationships (SAR) and in guiding the design of more potent and selective analogs. nih.gov For example, understanding the key amino acid residues involved in the binding of a benzoxazole ligand to its target can inform the design of derivatives with improved affinity and specificity. nih.gov
Beyond the direct interaction with a single target, systems biology approaches can offer a more holistic view of the cellular effects of this compound. Techniques such as proteomics and transcriptomics can reveal changes in protein and gene expression profiles in response to treatment with the compound. nih.gov This can help in identifying downstream signaling pathways affected by the compound and in uncovering potential off-target effects.
Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery of this compound Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. jddtonline.inforesearchgate.net These powerful computational tools can be leveraged to accelerate the discovery of novel derivatives of this compound with optimized properties.
AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. nih.gov These models can then be used to screen virtual libraries of compounds and identify those with a high probability of being active against a specific target. This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening. jddtonline.info
Furthermore, generative AI models can be employed to design entirely new molecules with desired properties. nih.gov By providing the model with a set of constraints, such as a desired level of potency, selectivity, and favorable pharmacokinetic properties, it can generate novel chemical structures that are likely to meet these criteria. This approach can help in exploring a much larger chemical space than what is possible with traditional medicinal chemistry approaches.
| Application of AI/ML | Description | Potential Impact |
| Predictive Modeling | Building models to predict the activity and properties of new compounds. nih.gov | Faster identification of promising drug candidates. |
| Virtual Screening | In silico screening of large compound libraries to identify potential hits. jddtonline.info | Reduced cost and time for hit identification. |
| De Novo Drug Design | Generating novel molecules with desired properties using generative models. nih.gov | Exploration of a wider chemical space and design of optimized leads. |
| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds. jddtonline.info | Early identification of compounds with unfavorable pharmacokinetic profiles. |
Prospects for the Translational Impact of this compound Research in Pre-clinical Innovation
The ultimate goal of research on this compound is to translate the findings from the laboratory to the clinic. The broad spectrum of biological activities exhibited by benzoxazole derivatives suggests that this compound and its analogs could have a significant translational impact in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. globalresearchonline.netnih.govnih.gov
Preclinical studies are a critical step in the translational pathway. In vivo efficacy studies in animal models of disease are necessary to demonstrate the therapeutic potential of this compound. For example, some benzoxazole derivatives have shown promising results in preclinical models of cancer and Alzheimer's disease. nih.govnih.gov
The development of drug delivery systems to enhance the bioavailability and target-specific delivery of this compound could also improve its translational potential. Furthermore, the identification of predictive biomarkers could help in selecting patients who are most likely to respond to treatment with this compound, paving the way for personalized medicine approaches.
Q & A
What are the key considerations for designing synthetic routes to 4-(Aminomethyl)benzo[d]oxazol-2-ol?
Basic Question
Synthetic routes should prioritize regioselectivity, particularly at the oxazole N-functionalization step. A common approach involves reacting benzo[d]oxazol-2-ol derivatives with electrophilic partners (e.g., alcohols or amines) under acid catalysis. For example, methyl trifluoromethanesulfonate (MeOTf) catalyzes N-functionalization via a stepwise mechanism involving intermediates (Int1–Int3) and transition states (TS), as validated by DFT studies with implicit solvent models . Solvent polarity and steric effects significantly influence reaction pathways; polar aprotic solvents like DMF enhance electrophile activation.
Advanced Question How can computational modeling (e.g., DFT) predict regioselectivity in N-functionalization reactions of tautomerizable heterocycles like benzo[d]oxazol-2-ol? DFT calculations with implicit solvent models (e.g., SMD) can map energy profiles for competing reaction pathways. For example, the reaction between benzo[d]oxazol-2-ol (1a) and 1-phenylethanol (2a) proceeds through a low-energy barrier transition state (TS) favoring N-substitution over O-substitution due to favorable orbital overlap and reduced steric hindrance . Researchers should validate predictions with kinetic isotope effects (KIEs) or isotopic labeling to confirm mechanistic intermediates.
What analytical techniques are critical for characterizing this compound derivatives?
Basic Question
Essential techniques include:
- NMR Spectroscopy : and NMR identify substitution patterns. For example, the aminomethyl group (-CHNH) appears as a triplet at δ 3.4–3.6 ppm () and δ 40–45 ppm () .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Stretching vibrations for C=N (1630–1680 cm) and NH (3300–3500 cm) validate functional groups .
Advanced Question How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved in substituted benzo[d]oxazol-2-ol derivatives? Dynamic effects like tautomerism or hindered rotation may cause splitting. Variable-temperature NMR can distinguish tautomers: slow exchange at low temperatures splits peaks, while coalescence occurs at higher temperatures. For example, in 2-substituted oxazoles, tautomeric equilibrium between N–H and O–H forms broadens signals at room temperature .
How can molecular docking and MD simulations optimize the biological activity of this compound derivatives?
Basic Question
Molecular docking identifies binding poses in target proteins (e.g., α1-adrenergic receptors). Use software like AutoDock Vina to dock derivatives into crystal structures (e.g., PDB ID: 3KGP). Parameters include GAFF force fields and AM1-BCC charges for ligands . Validate docking results with binding assays (e.g., IC) and compare with control compounds.
Advanced Question What strategies reconcile discrepancies between docking scores and experimental bioactivity data? Discrepancies may arise from solvation effects or protein flexibility. Enhanced sampling methods (e.g., metadynamics) or ensemble docking (using multiple receptor conformations) improve accuracy. For example, MD simulations of 4-(aminomethyl)benzoic acid in urokinase-type plasminogen activator revealed ligand-induced conformational changes not captured in rigid docking .
How are structure-activity relationships (SARs) evaluated for this compound derivatives?
Basic Question
Systematic SAR studies involve synthesizing derivatives with varied substituents (e.g., halogens, alkyl chains) and testing biological activity. For α1-AR antagonists, 2-[4-(aryloxyalkyl)-piperazin-1-yl]benzo[d]oxazole derivatives showed enhanced affinity with electron-withdrawing groups (e.g., Cl) at the 5-position .
Advanced Question How can 3D-QSAR models guide the design of novel benzo[d]oxazole derivatives? 3D-QSAR (e.g., CoMFA, CoMSIA) correlates spatial/electronic features with bioactivity. For example, steric bulk at the 4-position of the aryloxyalkyl chain in 2-(4-substituted-piperazinyl)benzo[d]oxazoles improved α1-AR antagonism, as mapped by contour plots . Validate models with leave-one-out cross-validation (q) and external test sets.
How do solvent effects influence reaction outcomes in benzo[d]oxazol-2-ol functionalization?
Advanced Question
Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates in N-functionalization, increasing yields. In contrast, protic solvents (e.g., ethanol) favor proton transfer steps but may reduce regioselectivity. For example, MeOTf-catalyzed reactions in DMF achieved >90% yield of N-substituted products, while ethanol led to side reactions .
What are the challenges in interpreting mass spectral data for heterocyclic derivatives?
Advanced Question
Fragmentation patterns of benzo[d]oxazol-2-ol derivatives often involve cleavage of the oxazole ring. For example, loss of NHCH (m/z 30) or CO (m/z 28) is common. Ambiguities arise from isobaric ions (e.g., CH vs. CO). Use tandem MS (MS/MS) with collision-induced dissociation (CID) to distinguish pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
